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Abstract

O-Desmethyl ranolazine (also known as CVT-2514 or RS-88390) is one of the principal
metabolites of ranolazine, an anti-anginal agent renowned for its unique mechanism of action
targeting the late inward sodium current (INaL). While the pharmacological profile of ranolazine
is well-documented, the specific biological activities of its metabolites, including O-Desmethyl
ranolazine, are less comprehensively characterized in publicly available literature. This
technical guide synthesizes the current understanding of O-Desmethyl ranolazine's biological
functions, drawing from in vitro and in vivo studies. The available data indicates that while O-
Desmethyl ranolazine is a major metabolite, its direct anti-ischemic effects appear to be less
pronounced than its parent compound. However, it does exhibit inhibitory activity against key
drug-metabolizing enzymes, suggesting a potential role in drug-drug interactions. This
document aims to provide a consolidated resource for researchers and professionals in drug
development by presenting the known data, outlining experimental approaches, and identifying
knowledge gaps regarding this metabolite.

Introduction

Ranolazine is an effective therapeutic agent for chronic stable angina, exerting its effects
primarily through the inhibition of the late inward sodium current (INaL) in cardiomyocytes.[1]
This mechanism mitigates the sodium and calcium overload associated with myocardial
ischemia, thereby improving diastolic function without significantly altering heart rate or blood
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pressure.[2] Ranolazine undergoes extensive metabolism in the liver, primarily mediated by
cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[3][4] This metabolic
process yields a number of metabolites, with O-Desmethyl ranolazine being one of the most
significant.[4] Understanding the biological activity of this metabolite is crucial for a complete
comprehension of ranolazine's overall pharmacological and toxicological profile.

Metabolic Formation

O-Desmethyl ranolazine is formed from its parent compound, ranolazine, through an O-
demethylation reaction. This biotransformation is predominantly catalyzed by the CYP3A4
enzyme in the liver.[4]
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Figure 1: Metabolic conversion of Ranolazine to O-Desmethyl Ranolazine.

Quantitative Data Summary

The available quantitative data for the biological activity of O-Desmethyl ranolazine is limited.
The following tables summarize the known parameters.

Table 1: Pharmacokinetic and Physicochemical Properties
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Parameter Value Species Source

Plasma Protein

o 70-75% Human [5]
Binding
) O-demethylation of
Metabolic Pathway ) Human [4]
Ranolazine
Primary Metabolizing
CYP3A4 Human [4]

Enzyme

Table 2: In Vitro Biological Activities

Target Activity Quantitative Data Source
CYP3A Inhibition Data not specified FDA
CYP2D6 Inhibition Data not specified FDA

Table 3: In Vivo Biological Activities

Model Activity Result Source
Isoprenaline-induced No significant

myocardial ischemia Anti-ischemic effect protective effect [6]

in mice observed

Detailed Biological Activities
Anti-Myocardial Ischemia Activity

A key study by Deng et al. (2011) synthesized ranolazine and five of its principal metabolites,
including O-Desmethyl ranolazine (CVT-2514), to evaluate their effects on myocardial
ischemia in mice.[6] The researchers induced myocardial ischemia using isoprenaline and
monitored electrocardiogram (ECG) changes. Their findings indicated that while two other
metabolites, CVT-2738 and CVT-2513, demonstrated protective effects, O-Desmethyl
ranolazine did not show significant anti-ischemic activity in this model. The study concluded
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that CVT-2738 had the best potency among the tested metabolites, although it was still less
potent than the parent drug, ranolazine.[6]

Enzyme Inhibition

According to documents from the U.S. Food and Drug Administration (FDA), in vitro studies
have shown that O-Desmethyl ranolazine is an inhibitor of both CYP3A and CYP2D6.
However, specific quantitative data such as IC50 or Ki values are not provided in the publicly
accessible documents. This inhibitory action on major drug-metabolizing enzymes suggests
that O-Desmethyl ranolazine could contribute to the drug-drug interaction profile of
ranolazine.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of O-Desmethyl ranolazine are
not extensively reported. However, based on the available literature for ranolazine and its
metabolites, the following methodologies are relevant.

In Vivo Model of Myocardial Ischemia

The anti-ischemic effects of O-Desmethyl ranolazine were assessed using an isoprenaline-
induced myocardial ischemia model in mice.[6]
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Figure 2: Workflow for assessing anti-ischemic activity.

In Vitro Enzyme Inhibition Assays
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To determine the inhibitory potential of O-Desmethyl ranolazine on CYP enzymes, in vitro
assays with human liver microsomes are typically employed.

e Objective: To determine the IC50 and/or Ki of O-Desmethyl ranolazine for CYP3A4 and
CYP2D6.

e System: Human liver microsomes or recombinant human CYP enzymes.

e Substrates: Specific probe substrates for each enzyme (e.g., midazolam for CYP3A4,
dextromethorphan for CYP2D6).

e Procedure:

o Incubate O-Desmethyl ranolazine at various concentrations with the enzyme system and
a specific substrate.

o After a defined incubation period, quench the reaction.
o Quantify the formation of the substrate's metabolite using LC-MS/MS.

o Calculate the percentage of inhibition at each concentration of O-Desmethyl ranolazine
and determine the IC50 value.

o To determine the Ki and mechanism of inhibition, conduct experiments with varying
concentrations of both the inhibitor and the substrate.

Signaling Pathways

The direct effects of O-Desmethyl ranolazine on specific signaling pathways have not been
elucidated. Given that its primary role is as a metabolite of ranolazine, its biological actions, or
lack thereof, are understood in the context of the parent drug's mechanism. Ranolazine's
primary mechanism of inhibiting the late sodium current leads to a reduction in intracellular
sodium and consequently, a decrease in calcium overload via the sodium-calcium exchanger.
This ultimately reduces ventricular wall tension and myocardial oxygen consumption.
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Hypothesized Relationship to Ranolazine's Pathway
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Figure 3: O-Desmethyl Ranolazine in the context of Ranolazine's mechanism.
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Discussion and Future Directions

The current body of evidence suggests that O-Desmethyl ranolazine is a significant
metabolite of ranolazine from a pharmacokinetic perspective but may not contribute
substantially to the parent drug's direct anti-ischemic effects. The lack of significant activity in
an in vivo model of myocardial ischemia supports this conclusion.

However, its inhibitory action on CYP3A and CYP2D6 is noteworthy. This suggests that as O-
Desmethyl ranolazine is formed, it could potentially modulate the metabolism of ranolazine
itself or other co-administered drugs that are substrates for these enzymes. This could have
clinical implications for drug-drug interactions.

Significant gaps in our understanding of O-Desmethyl ranolazine's biological activity remain.
Future research should focus on:

¢ Quantitative analysis of ion channel effects: Determining the IC50 values of O-Desmethyl
ranolazine for the late sodium current, hERG potassium channels, and other relevant
cardiac ion channels is essential to fully assess its electrophysiological profile and potential
for cardiac side effects.

» Detailed enzyme inhibition kinetics: Characterizing the Ki values and the mechanism of
inhibition (e.g., competitive, non-competitive) for CYP3A4 and CYP2D6 would provide a
clearer picture of its potential for drug-drug interactions.

« In vivo pharmacodynamic studies: Further in vivo studies are needed to explore a wider
range of potential biological effects beyond anti-ischemia, especially at concentrations
observed in humans receiving therapeutic doses of ranolazine.

Conclusion

O-Desmethyl ranolazine is a major metabolite of ranolazine with a biological activity profile
that appears to be distinct from its parent compound. While it does not seem to possess
significant direct anti-ischemic properties, its inhibition of key drug-metabolizing enzymes
warrants further investigation. A more complete characterization of this metabolite's
pharmacology is necessary for a comprehensive understanding of ranolazine's clinical effects
and interaction potential. This guide provides a summary of the current knowledge to aid
researchers and drug development professionals in this endeavor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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